molecular formula C12H11NO2S B2836652 N-(4-(methylthio)phenyl)furan-2-carboxamide CAS No. 899014-94-9

N-(4-(methylthio)phenyl)furan-2-carboxamide

Cat. No. B2836652
CAS RN: 899014-94-9
M. Wt: 233.29
InChI Key: HBYBPMAYAGVWAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis details for “N-(4-(methylthio)phenyl)furan-2-carboxamide” are not available, a similar compound, “N-(4-bromophenyl)furan-2-carboxamide”, was synthesized by the reaction of furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N . The carboxamide was then arylated using triphenylphosphine palladium as a catalyst and K3PO4 as a base to afford N-(4-bromophenyl)furan-2-carboxamide analogues .

Mechanism of Action

The mechanism of action of N-(4-(methylthio)phenyl)furan-2-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are essential for cancer cell survival. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression in cancer cells. By inhibiting HDAC activity, this compound can induce changes in gene expression that lead to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on cancer cells. It has been found to induce changes in gene expression that lead to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. This compound has also been found to inhibit the activity of certain signaling pathways that are involved in cancer cell survival, such as the PI3K/Akt/mTOR pathway.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-(methylthio)phenyl)furan-2-carboxamide in lab experiments is its potent anti-cancer activity. This compound has been shown to exhibit activity against a wide range of cancer cell lines, making it a versatile tool for cancer research. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of future directions for research on N-(4-(methylthio)phenyl)furan-2-carboxamide. One area of interest is the development of new formulations of this compound that can improve its solubility and bioavailability. Another area of interest is the investigation of this compound's potential applications in combination with other anti-cancer agents, such as chemotherapy drugs or targeted therapies. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential biomarkers that can be used to predict its efficacy in different cancer types.

Synthesis Methods

N-(4-(methylthio)phenyl)furan-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 4-(methylthio)aniline with furan-2-carboxylic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC). The resulting product is then purified using various chromatographic techniques to obtain pure this compound.

Scientific Research Applications

N-(4-(methylthio)phenyl)furan-2-carboxamide has been extensively studied for its potential applications in cancer research. It has been shown to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

N-(4-methylsulfanylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-16-10-6-4-9(5-7-10)13-12(14)11-3-2-8-15-11/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYBPMAYAGVWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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